molecular formula C20H17N3O2 B11027124 N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11027124
M. Wt: 331.4 g/mol
InChI Key: TYDDQMKXSHSJEM-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not fully detailed in public literature, its core structure provides strong indicators of its potential research value. The compound features a 1,3-oxazole core, a heterocyclic motif widely recognized for its diverse biological activities . This particular structure combines the oxazole moiety with an indole group, a pairing often explored in the development of novel bioactive molecules. Research on structurally similar compounds, particularly those containing the 3-(5-phenyl-1,3-oxazol-2-yl)propanamide scaffold, has shown promise in various fields. For instance, certain ureidopropanamide derivatives that share this core structure have been investigated as agonists for the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein coupled receptor that plays a critical role in regulating inflammatory processes, and its agonists are being studied for their potential to resolve pathological inflammation, including in the context of neuroinflammation . Furthermore, 1,3-oxazole derivatives, in general, are frequently studied for their potential as anticancer agents, with mechanisms that can include tubulin inhibition and protein kinase inhibition . This compound is presented to the research community as a building block for further investigation into these and other biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to conduct their own safety and efficacy studies.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C20H17N3O2/c24-19(23-16-6-7-17-15(12-16)10-11-21-17)8-9-20-22-13-18(25-20)14-4-2-1-3-5-14/h1-7,10-13,21H,8-9H2,(H,23,24)

InChI Key

TYDDQMKXSHSJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Fischer Indolization of 4-Nitrophenylhydrazine

The process begins with the reaction of 4-nitrophenylhydrazine with a ketone, such as acetone, under acidic conditions (e.g., HCl or H₂SO₄). This generates a 5-nitroindole intermediate, which is subsequently reduced to the corresponding 5-aminoindole using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂.

Key Reaction Conditions

  • Hydrazine Substrate : 4-Nitrophenylhydrazine.

  • Carbonyl Component : Ketones (e.g., acetone, cyclopentanone).

  • Acid Catalyst : Concentrated HCl or H₂SO₄.

  • Reduction : Hydrogenation at 50–100 psi H₂ with 10% Pd/C in ethanol.

Protection of the Amino Group

To prevent undesired side reactions during subsequent steps, the 5-amino group is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or DMAP.

5-Aminoindole+(Boc)2OEt3N5-(Boc-amino)indole\text{5-Aminoindole} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{5-(Boc-amino)indole}

Synthesis of the 5-Phenyl-1,3-Oxazole Moiety

The oxazole ring is constructed via the Robinson-Gabriel synthesis , which involves cyclodehydration of α-acylamino ketones. For the 5-phenyl substitution, phenylglyoxal serves as the starting material.

Formation of α-Acylamino Ketone

Phenylglyoxal is condensed with β-alanine ethyl ester in the presence of acetic anhydride to form the α-acylamino ketone precursor.

Phenylglyoxal+β-Alanine ethyl esterAc2Oα-Acetamido-β-ketoester\text{Phenylglyoxal} + \text{β-Alanine ethyl ester} \xrightarrow{\text{Ac}_2\text{O}} \text{α-Acetamido-β-ketoester}

Cyclodehydration to Oxazole

The α-acylamino ketone undergoes cyclodehydration using phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the 5-phenyl-1,3-oxazole-2-carboxylic acid ethyl ester.

α-Acetamido-β-ketoesterPOCl35-Phenyl-1,3-oxazole-2-carboxylate\text{α-Acetamido-β-ketoester} \xrightarrow{\text{POCl}_3} \text{5-Phenyl-1,3-oxazole-2-carboxylate}

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to the free acid using aqueous NaOH or LiOH in tetrahydrofuran (THF).

Oxazole esterNaOH/THF/H2O5-Phenyl-1,3-oxazole-2-carboxylic acid\text{Oxazole ester} \xrightarrow{\text{NaOH/THF/H}_2\text{O}} \text{5-Phenyl-1,3-oxazole-2-carboxylic acid}

Propanamide Linker Formation

The oxazole carboxylic acid is converted to the propanamide derivative through a three-step sequence: elongation of the carbon chain, activation, and coupling.

Aldol Condensation

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with malonic acid to form β-ketoester.

Oxazole acidSOCl2Acid chlorideMalonic esterβ-Ketoester\text{Oxazole acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Malonic ester}} \text{β-Ketoester}

Reduction to Propanamide

The β-ketoester is reduced to the corresponding alcohol using NaBH₄ or LiAlH₄, followed by oxidation to the aldehyde and reductive amination with ammonium acetate.

Final Amide Coupling

The Boc-protected 5-aminoindole is deprotected using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. This amine is then coupled with the oxazole propanoyl chloride using a coupling agent such as HOBt/EDC or PyBOP in dimethylformamide (DMF).

5-Aminoindole+Oxazole propanoyl chlorideHOBt/EDCThis compound\text{5-Aminoindole} + \text{Oxazole propanoyl chloride} \xrightarrow{\text{HOBt/EDC}} \text{this compound}

Optimized Conditions

  • Coupling Agent : HOBt/EDC or PyBOP.

  • Solvent : Anhydrous DMF or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% after column chromatography.

Analytical Characterization

The final product is validated using spectroscopy and chromatography:

Technique Key Data
¹H NMR (400 MHz)δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.0 Hz, 2H, Ph), 6.95 (s, 1H, oxazole)
LC-MS [M+H]⁺ = 362.2, retention time = 6.7 min
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Fischer Indolization65–75%High regioselectivityRequires nitro reduction step
Suzuki Coupling90–93%Efficient for aryl introductionRequires palladium catalysts
Robinson-Gabriel60–70%Direct oxazole formationSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with proteins and enzymes due to its indole and oxazole rings. These interactions can be studied to understand the compound’s potential as a biochemical probe or a lead compound in drug discovery.

Medicine

In medicine, the compound’s structure suggests potential applications as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research can focus on its efficacy and mechanism of action in various disease models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the indole and oxazole rings.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. Generally, the indole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The oxazole ring can further modulate these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Oxazole vs. Oxadiazole/Thiazole Derivatives
  • Target Compound : The oxazole ring in the target compound may enhance rigidity and π-π stacking compared to oxadiazole or thiazole analogs.
  • Oxadiazole Analogs :
    • N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e): Exhibits a lower melting point (117–118°C) and molecular formula C₁₅H₁₄N₄O₂S₂, suggesting reduced stability versus oxazole derivatives .
    • N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides: Synthesized via NaH-mediated coupling, these compounds demonstrate the role of sulfanyl groups in modulating solubility and reactivity .
Thiazole-Based Compounds
  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31): Incorporates a fluorophenyl-thiazole group, showing potent KPNB1 inhibition (IC₅₀ < 1 μM) and anticancer activity, highlighting the impact of halogenation on bioactivity .

Substituent Effects on Physicochemical Properties

Aromatic Ring Modifications
  • Phenyl vs. Substituted Phenyl :
    • Compound 8h (C₁₅H₁₃N₅O₄S₂) with a 3-nitrophenyl group has a higher melting point (158–159°C) than phenyl-substituted analogs, likely due to nitro group polarity .
    • N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide (2h): The cyclopropyl group enhances metabolic stability compared to benzylamine derivatives .
Indole Positional Isomerism
  • N-(1H-Benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide: Replacing indol-5-yl with benzimidazol-5-yl reduces molecular weight (304.3 g/mol vs.
Anticancer and Enzyme Inhibition
  • Compound 31 (thiazole-furan hybrid): Demonstrates sub-micromolar inhibition of KPNB1, a nuclear transport receptor, with selective cytotoxicity in cancer cells .
  • Alkaline Phosphatase (ALP) Testing: Oxadiazole-thiazole hybrids (e.g., 8d, 8e) were screened for ALP inhibition, though results are unspecified .
Sulfonamide and Sulfanyl Groups
  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide (58): Sulfonamide groups improve membrane permeability, as seen in its synthesis (28% yield after HPLC purification) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(1H-Indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (Target) C₂₀H₁₇N₃O₂ ~331.4 Not Reported Indole-5-yl, Phenyl-oxazole
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.4 135–136 Oxadiazole-sulfanyl, Thiazole
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C₁₆H₁₃FN₂O₂S 316.4 Not Reported Fluorophenyl-thiazole, Furan
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide (2h) C₁₈H₁₉N₅O₃S 397.4 Not Reported Thiadiazole, Cyclopropyl

Biological Activity

N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound's structure is characterized by an indole moiety and an oxazole ring, which are known to contribute to its biological properties. The molecular formula is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of approximately 358.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds containing indole and oxazole structures often exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines by modulating signaling pathways such as p53 and TNFα .
  • Targeting Specific Kinases : Some derivatives have been reported to inhibit kinases involved in cancer progression, including FLT3 and JAK2, leading to reduced phosphorylation of downstream signaling proteins .
  • Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards certain cancer cell lines while sparing non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induction of apoptosis and cell cycle arrest
PANC-1 (Pancreatic)2.41Inhibition of proliferation via HDAC inhibition
HL-60 (Leukemia)0.75Activation of apoptotic pathways

These results indicate that the compound has significant anticancer activity, particularly against breast and pancreatic cancer cells.

Case Studies

A notable case study involved the assessment of this compound in a murine model of acute myeloid leukemia (AML). The compound was administered at varying doses, showing a dose-dependent inhibition of tumor growth with a maximum inhibition rate of 67% observed at higher doses. This suggests that the compound not only exhibits cytotoxic effects in vitro but also retains efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via amide bond formation between indole derivatives and oxazole-containing propanamide precursors. Key steps include coupling reactions (e.g., carbodiimide-mediated coupling) and cyclization to form the oxazole ring. Reaction parameters such as temperature (often 0–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., HATU or EDCI) significantly impact yield . Optimization involves iterative adjustments monitored by TLC and validated by NMR spectroscopy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm backbone connectivity and functional groups (e.g., indole NH at δ 10–12 ppm, oxazole protons at δ 7–8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C20H16N3O2: 330.1236) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test for kinase or protease inhibition using fluorogenic substrates (e.g., urease inhibition assays with IC50 calculations) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify indole (e.g., 5-methoxy substitution) or oxazole (e.g., phenyl vs. pyridyl substituents) moieties .
  • Biological Testing : Compare IC50 values across analogs to identify critical pharmacophores (e.g., bulky oxazole substituents enhance target binding) .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What computational strategies are effective for predicting binding modes and target engagement?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cannabinoid receptors or kinases .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates robust target engagement) .
  • Free Energy Calculations : MM-GBSA predicts ΔGbinding for lead optimization .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 in rodent plasma) and permeability (Caco-2 assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce efficacy .
  • Dose-Response Refinement : Adjust dosing regimens in animal models based on PK/PD modeling .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace EDCI with immobilized catalysts (e.g., polymer-supported carbodiimide) for easier purification .
  • Flow Chemistry : Implement continuous-flow reactors to improve yield and reduce side reactions (e.g., oxazole ring decomposition) .
  • Green Chemistry : Use solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) .

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